molecular formula C22H23FN4O3S2 B2512080 4-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 1170794-34-9

4-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B2512080
CAS No.: 1170794-34-9
M. Wt: 474.57
InChI Key: XGDRJSIKMWWPOM-UHFFFAOYSA-N
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Description

4-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H23FN4O3S2 and its molecular weight is 474.57. The purity is usually 95%.
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Scientific Research Applications

Thiadiazole Derivatives

Thiadiazole and its derivatives are recognized for their broad pharmacological potential. Studies have established their importance in medicinal chemistry due to their antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. The structural flexibility of 1,3,4-thiadiazole allows for significant chemical modifications, enhancing their pharmacological activity. Such derivatives are considered crucial scaffolds in drug design, serving as bioisostere for carboxylic, amide, and ester groups, which are key in interactions with enzymes and receptors (Lelyukh, 2019).

Sulfonamide Compounds

Sulfonamide-based compounds have been extensively explored for their therapeutic applications. They serve as versatile moieties in organic syntheses and pharmaceuticals, attributed to their ability to engage in various biological interactions. Research on cyclic compounds containing aminobenzenesulfonamide highlights the potential of these derivatives in discovering functional molecules and drugs (Kaneda, 2020).

Piperidine Derivatives

Piperidine structures, particularly arylcycloalkylamines such as phenyl piperidines, are crucial in the development of antipsychotic agents. Their role in enhancing the binding affinity and selectivity of ligands at D2-like receptors underscores their significance in designing drugs for neuropsychiatric disorders. Arylalkyl substituents, when integrated with piperidine derivatives, can significantly improve the potency and selectivity of these agents (Sikazwe et al., 2009).

Properties

IUPAC Name

4-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O3S2/c1-26(2)32(29,30)17-11-9-15(10-12-17)22(28)27-13-5-6-16(14-27)20-24-25-21(31-20)18-7-3-4-8-19(18)23/h3-4,7-12,16H,5-6,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDRJSIKMWWPOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCCC(C2)C3=NN=C(S3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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